molecular formula C19H16N2O2 B362844 N'-benzylidene-2-(2-naphthyloxy)acetohydrazide CAS No. 1443751-73-2

N'-benzylidene-2-(2-naphthyloxy)acetohydrazide

Cat. No.: B362844
CAS No.: 1443751-73-2
M. Wt: 304.3g/mol
InChI Key: IERDOTDUUTYUMR-DEDYPNTBSA-N
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Description

N'-Benzylidene-2-(2-naphthyloxy)acetohydrazide ( 303065-24-9) is a Schiff base hydrazide derivative of significant interest in medicinal chemistry and pharmacological research. This compound features a naphthalene ether moiety linked to a benzylidene hydrazide group, a structure associated with diverse biological activities. Primary research applications for this class of compounds include investigation into anticancer therapies. Structurally related N-benzylidene hydrazide analogs have demonstrated potent efficacy in pre-clinical models, notably attenuating DMBA-induced breast cancer in vivo. The proposed mechanism of action for these compounds involves modulation of key cellular signaling pathways, including the activation of the Nrf2-mediated antioxidant system and the inhibition of the NF-κB signaling pathway, thereby reducing oxidative stress and inflammation. Furthermore, research indicates these compounds can promote apoptosis by upregulating pro-apoptotic proteins like Caspase-3, Caspase-9, and Bax, while downregulating the anti-apoptotic protein Bcl-2 . Additionally, Schiff base hydrazides derived from 2-hydroxybenzohydrazide are established as versatile ligands for synthesizing coordination complexes with transition and rare earth metals (e.g., Cu(II), Co(II), Mn(II)). These complexes are frequently screened for antimicrobial properties, showing activity against pathogens such as Staphylococcus aureus and Escherichia coli . The compound serves as a valuable building block in organic synthesis, with efficient, catalyst-free one-pot synthetic routes available for related structures . Researchers also explore similar acetohydrazide derivatives for their potential as enzyme inhibitors, including α-glucosidase, which is relevant for metabolic disease research . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-naphthalen-2-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(21-20-13-15-6-2-1-3-7-15)14-23-18-11-10-16-8-4-5-9-17(16)12-18/h1-13H,14H2,(H,21,22)/b20-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERDOTDUUTYUMR-DEDYPNTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)COC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303065-24-9
Record name N'-BENZYLIDENE-2-(2-NAPHTHYLOXY)ACETOHYDRAZIDE
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Preparation Methods

Synthesis of 2-(2-Naphthyloxy)Acetohydrazide

The hydrazide precursor is synthesized via nucleophilic substitution of 2-naphthol with ethyl chloroacetate, followed by hydrazinolysis. Ethyl 2-(2-naphthyloxy)acetate reacts with hydrazine hydrate in ethanol under reflux, yielding 2-(2-naphthyloxy)acetohydrazide.

Key reaction:

Ethyl 2-(2-naphthyloxy)acetate+Hydrazine hydrate2-(2-Naphthyloxy)acetohydrazide+Ethanol\text{Ethyl 2-(2-naphthyloxy)acetate} + \text{Hydrazine hydrate} \rightarrow \text{2-(2-Naphthyloxy)acetohydrazide} + \text{Ethanol}

Condensation with Benzaldehyde

The hydrazide undergoes condensation with benzaldehyde in the presence of an acid catalyst (e.g., HCl) to form the target hydrazone. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration.

General procedure:

  • Reactants: 2-(2-Naphthyloxy)acetohydrazide (1.5 mmol), benzaldehyde (1.5 mmol).

  • Solvent: Ethanol (10 mL).

  • Catalyst: Hydrochloric acid (2 drops).

  • Conditions: Stirring at room temperature for 1–24 hours.

  • Monitoring: Thin-layer chromatography (TLC).

  • Workup: Concentration under reduced pressure, neutralization with NaHCO₃, filtration, and recrystallization.

Reaction Conditions and Optimization

Catalytic Systems

Acid catalysts (HCl, H₂SO₄) are standard, but recent studies explore alternatives:

Catalyst Solvent Temperature Time (h) Yield (%) Purity (%) Source
HClEthanolRoom temperature1–2472–8595–98
Ag₂CO₃DCE80°C37199

Silver carbonate (Ag₂CO₃) in dichloroethane (DCE) at elevated temperatures offers faster reaction times but requires inert atmospheres.

Solvent and Temperature Effects

  • Ethanol: Preferred for its polarity and ability to dissolve both reactants. Yields plateau at 24 hours.

  • DCE: Enhances electrophilicity of the aldehyde but necessitates higher temperatures (80°C).

  • Room temperature vs. reflux: Prolonged stirring at ambient conditions (24 hours) achieves comparable yields to reflux (6 hours).

Purification and Characterization

Isolation Techniques

  • Filtration: Crude product is filtered post-neutralization to remove acidic residues.

  • Recrystallization: Ethanol-water mixtures (3:1) yield crystals with >98% purity.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks:

    • δ 8.07 (s, 1H, imine CH=N).

    • δ 7.59–7.22 (m, 12H, aromatic protons).

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 305.12848 (calc. 305.12853).

Industrial Scalability Considerations

While laboratory methods are well-established, industrial production requires:

  • Continuous Flow Reactors: To enhance mixing and heat transfer for large-scale synthesis.

  • Catalyst Recovery: Recycling Ag₂CO₃ via filtration reduces costs.

  • Quality Control: In-line HPLC monitoring ensures batch consistency.

Chemical Reactions Analysis

Types of Reactions

N’-benzylidene-2-(2-naphthyloxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Anti-inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of hydrazone derivatives, including N'-benzylidene-2-(2-naphthyloxy)acetohydrazide. These compounds are believed to exert their effects by mimicking the action of unsaturated fatty acids, which play a crucial role in inflammatory processes.

Case Study: In Vivo Activity

In a study comparing various arylidene-2-phenoxybenzoic acid hydrazides, this compound exhibited significant in vivo anti-inflammatory activity. The compound demonstrated a reduction in inflammation comparable to diclofenac, a well-known anti-inflammatory drug, with observed reductions in paw edema ranging from 32% to 58% depending on the dosage and time intervals .

Antimicrobial Applications

The antimicrobial potential of this compound has been evaluated against various bacterial and fungal strains. Hydrazone derivatives have shown promising results in inhibiting the growth of pathogens.

Antibacterial Activity

A study investigating the structure-activity relationship of hydrazide derivatives found that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial efficacy .

Antifungal Activity

In addition to antibacterial effects, derivatives of this compound have also been tested for antifungal activity. For instance, specific modifications to the hydrazone structure resulted in enhanced activity against Candida albicans and Aspergillus niger, with certain derivatives achieving MIC values as low as 1.45 µg/ml against Bacillus subtilis and demonstrating notable antifungal effects .

Anticancer Applications

The anticancer properties of this compound have been explored through various studies focusing on its ability to inhibit cancer cell proliferation.

Case Study: Cytotoxicity Against Cancer Cell Lines

Research has shown that hydrazone derivatives can exhibit significant cytotoxicity against human cancer cell lines. For example, compounds related to this compound were tested against colorectal carcinoma cell lines (HCT116), revealing IC50 values that indicate potent anticancer activity. Some derivatives demonstrated greater efficacy than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting their potential as novel anticancer agents.

Summary Table of Biological Activities

Activity Tested Strains/Cell Lines MIC/IC50 Values Reference
Anti-inflammatoryCarrageenan-induced rat paw edema32% - 58% reduction
AntibacterialStaphylococcus aureus, Bacillus subtilis, E. coliMIC = 1.45 µg/ml (best case)
AntifungalCandida albicans, Aspergillus nigerMIC = 1.45 µg/ml
AnticancerHCT116 (human colorectal carcinoma cell line)IC50 = 4.53 µM (best case)

Mechanism of Action

The mechanism of action of N’-benzylidene-2-(2-naphthyloxy)acetohydrazide involves its interaction with specific molecular targets. The benzylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The naphthyloxyacetohydrazide moiety can also interact with various biological pathways, affecting cellular processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 1: Key Analogs and Their Pharmacological Profiles
Compound Name Substituents Biological Activity Key Findings Reference
N'-Benzylidene-2-(2-naphthyloxy)acetohydrazide 2-Naphthyloxy, benzylidene Antitumor (inferred) Predicted Akt inhibition due to structural similarity to hydrazones with IC₅₀ = 0.50 µg/mL
N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d) 4-Cl, phenoxyphenyl Anti-inflammatory 45% edema reduction (carrageenan-induced), comparable to diclofenac
DMFM (Sulindac derivative) 4-Dimethylaminobenzylidene, methylsulfinyl Anti-inflammatory, antioxidant Significant COX-1/2 inhibition and ROS scavenging
N′-(3-Nitrobenzylidene)-2-(1-naphthyloxy)acetohydrazide 3-NO₂, 1-naphthyloxy Not reported (structural analog) Enhanced lipophilicity vs. phenyl analogs
N′-(4-Methylbenzylidene)-2-(coumarin-7-yloxy)acetohydrazide Coumarin-7-yloxy, 4-CH₃ Antioxidant Radical scavenging via coumarin’s conjugated system

Mechanism of Action Comparisons

  • Anti-inflammatory Activity :

    • Compound 9d (4-Cl substituent) inhibits prostaglandin synthesis, likely through COX-2 downregulation .
    • DMFM exhibits dual COX/LOX inhibition and reduces oxidative stress .
    • The naphthyloxy group in the target compound may enhance membrane penetration, but direct COX inhibition data are lacking.
  • Antitumor Activity :

    • Hydrazones with pyrimidinyl or triazole groups (e.g., from ) inhibit Akt/PI3K pathways (IC₅₀ = 0.50 µg/mL) .
    • The naphthyloxy group’s bulkiness may sterically hinder Akt binding compared to smaller aryl groups, though this requires validation.
  • Antioxidant Activity: Coumarin-containing analogs (e.g., 4a) show potent radical scavenging due to extended conjugation .
Table 2: Reaction Conditions for Selected Analogs
Compound Catalyst Solvent Reaction Time Yield
Target compound Glacial acetic acid Ethanol 4–24 h 74–85%
9d HCl Ethanol 4–24 h 65–78%
4a (coumarin analog) Acetic acid Ethanol 4 h 74%

Biological Activity

N'-benzylidene-2-(2-naphthyloxy)acetohydrazide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a hydrazide functional group, which is known for its ability to form hydrogen bonds and interact with various biological targets. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets in biological systems. The benzylidene moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or alteration of their activities. This interaction can affect various cellular processes, including enzyme inhibition and protein interactions, making it a valuable compound in pharmacological research.

1. Anti-inflammatory Activity

Research has demonstrated that derivatives of hydrazides, similar to this compound, exhibit significant anti-inflammatory effects. For instance, studies involving related compounds have shown reductions in inflammation in carrageenan-induced rat paw edema assays, with some derivatives achieving up to 58% reduction compared to control groups . The anti-inflammatory mechanism is thought to be associated with the inhibition of pro-inflammatory mediators.

2. Antimicrobial Activity

This compound and its analogs have been evaluated for their antimicrobial properties. A study on similar hydrazide derivatives revealed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 1.45 µg/ml for certain compounds . This suggests that the compound may serve as a basis for developing new antimicrobial agents.

3. Anticancer Potential

The anticancer properties of this compound have also been explored. Compounds within this class have shown cytotoxic effects against several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, certain derivatives demonstrated selective cytotoxicity against HeLa and HepG2 cell lines .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzylidene and naphthyloxy groups significantly influence the biological activity of hydrazide derivatives. Electron-donating groups enhance antimicrobial activity by stabilizing the active form of the compound, while steric factors also play a role in determining the efficacy against specific targets .

Data Summary

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of pro-inflammatory mediators
AntimicrobialDisruption of bacterial cell wall synthesis
AnticancerInduction of apoptosis in cancer cells

Case Studies

  • Anti-inflammatory Study : A series of arylidene acetohydrazides were synthesized and tested for anti-inflammatory activity using the carrageenan-induced edema model. The most effective compounds showed significant reductions in paw edema compared to controls .
  • Antimicrobial Evaluation : A study investigated the antibacterial properties of various hydrazide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that specific substitutions on the naphthyloxy group led to enhanced antibacterial activity .
  • Cytotoxicity Assessment : In vitro tests on cancer cell lines revealed that certain derivatives exhibited potent cytotoxic effects, suggesting potential for development as anticancer agents .

Q & A

Q. What are the standard synthetic protocols for preparing N'-benzylidene-2-(2-naphthyloxy)acetohydrazide and its analogs?

The synthesis typically involves a two-step process:

Hydrazide formation : Reacting an ester precursor (e.g., ethyl 2-(2-naphthyloxy)acetate) with hydrazine hydrate in ethanol under reflux (80–100°C, 1–6 hours) to yield 2-(2-naphthyloxy)acetohydrazide .

Condensation : Treating the hydrazide with benzaldehyde derivatives in ethanol, often catalyzed by glacial acetic acid or HCl, under reflux (4–15 hours). The product is isolated via filtration or solvent evaporation and purified by recrystallization (e.g., methanol or ethanol) .
Key considerations : Reaction time, solvent choice (polar aprotic solvents enhance yield), and aldehyde substituents (electron-withdrawing groups may slow condensation).

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

  • 1H/13C NMR : To confirm hydrazone formation (δ ~11.5 ppm for NH proton in DMSO-d6) and aromatic/olefinic proton environments .
  • IR spectroscopy : Identification of C=O (1650–1680 cm⁻¹) and N–H (3150–3300 cm⁻¹) stretches .
  • Elemental analysis : Validates purity and stoichiometry (e.g., CHNS data within ±0.5% of theoretical values) .
  • HPLC-UV : Assess solubility and stability in biological buffers .

Q. How are preliminary biological activities (e.g., anti-inflammatory, antiviral) evaluated for this compound?

  • In vitro anti-inflammatory assays : LPS-induced TNF-α suppression in murine macrophages (e.g., BALB/c-derived cells) measured via ELISA .
  • Antiviral screening : Inhibition of viral adsorption/replication (e.g., HAV) using plaque reduction assays (IC50 values; selectivity index >50 indicates therapeutic potential) .
  • Cytotoxicity : MTT assays to determine cell viability (IC50 >100 µM suggests low toxicity) .

Advanced Research Questions

Q. How does the E/Z isomerism of the hydrazone bond influence biological activity and crystallographic analysis?

  • Isomer separation : NMR coupling constants (e.g., J = 12–16 Hz for trans-configuration) and NOESY spectra (spatial proximity of protons) distinguish E/Z forms .
  • Biological impact : E-isomers often exhibit higher activity due to improved target binding (e.g., EGFR inhibition ).
  • Crystallography : SHELX programs resolve isomer-specific packing patterns (e.g., parallel π-stacking interactions stabilize E-isomers in crystal lattices) .

Q. What mechanistic insights explain its antitumor activity via Akt/PI3K pathway modulation?

  • Kinase inhibition : Western blotting confirms reduced Akt phosphorylation (e.g., IC50 = 0.50 µg/mL in 5RP7 fibroblasts) .
  • Apoptosis induction : Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays link activity to mitochondrial pathway engagement .
  • Docking studies : Molecular modeling (PDB: 1M17) predicts competitive binding at the ATP pocket of EGFR/Akt .

Q. How can contradictory data on COX-1/COX-2 selectivity be resolved?

  • Enzyme-specific assays : Use recombinant COX isoforms to avoid off-target effects (e.g., fluorometric kits for MAO inhibition ).
  • Dose-response profiling : Sub-micromolar concentrations may selectively inhibit COX-1, while higher doses non-specifically affect COX-2 .
  • Structural analogs : Compare substituent effects (e.g., morpholine/piperidine groups enhance COX-1 selectivity) .

Q. What strategies improve metabolic stability and solubility for in vivo applications?

  • Prodrug design : Esterification of phenolic –OH groups (e.g., ethyl acetate prodrugs) enhances oral bioavailability .
  • Microsomal stability assays : Liver microsome incubation (e.g., rat S9 fraction) identifies metabolic hotspots for structural optimization .
  • Co-crystallization : Solubility-enhancing excipients (e.g., cyclodextrins) improve pharmacokinetics .

Q. How do computational methods guide the design of analogs with enhanced potency?

  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with Akt inhibition .
  • MD simulations : Predict binding stability in BioA enzyme (biotin biosynthesis pathway) for antimicrobial analogs .
  • ADMET prediction : SwissADME or PreADMET tools optimize logP (<5) and BBB permeability .

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